![molecular formula C22H23Cl2N5O2 B12638930 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[310]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl- is a complex organic compound with a unique bicyclic structureIts structure includes a 3-azabicyclo[3.1.0]hexane core, which is a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities and significant potential in the pharmaceutical industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves several key steps. One common method is the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another approach involves the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Additionally, the intermolecular cyclization of 3-pyrrolines and metal carbenoids is also a useful tool to construct the core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of metal catalysts and photochemical reactions are likely to be scaled up for industrial applications, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
科学研究应用
3-Azabicyclo[3.1.0]hexane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
作用机制
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . As a ketohexokinase inhibitor, it interferes with the enzyme’s ability to phosphorylate fructose, which is crucial in the metabolic pathway of fructose utilization .
相似化合物的比较
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 3-Azabicyclo[3.1.0]hexane derivatives
Uniqueness
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of the 3-azabicyclo[3.1.0]hexane core. This structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
属性
分子式 |
C22H23Cl2N5O2 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
N-[(E)-[(4-acetamido-3,5-dichlorophenyl)methylhydrazinylidene]methyl]-3-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N5O2/c1-13(30)28-20-18(23)7-14(8-19(20)24)10-26-27-12-25-22(31)21-17-9-15(17)11-29(21)16-5-3-2-4-6-16/h2-8,12,15,17,21,26H,9-11H2,1H3,(H,28,30)(H,25,27,31) |
InChI 键 |
QXZIOZQKWXPDLZ-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CN/N=C/NC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CNN=CNC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


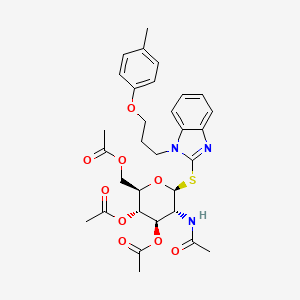
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
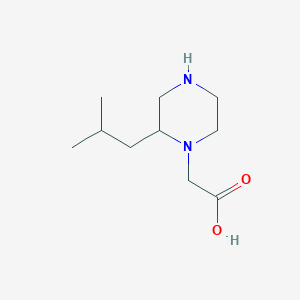
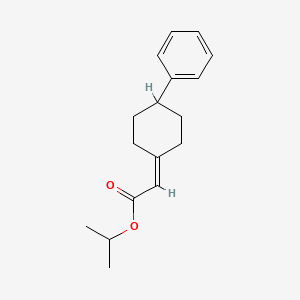
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
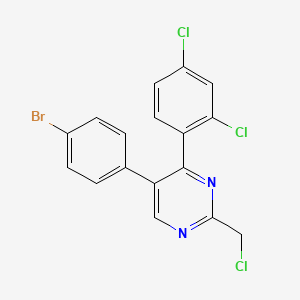


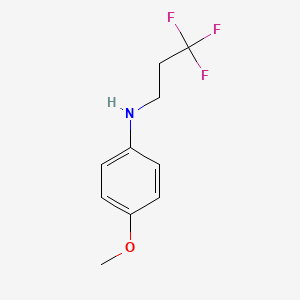
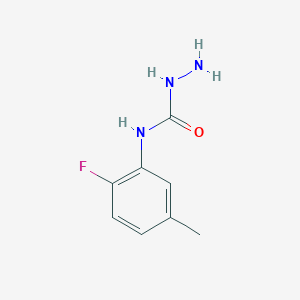
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid](/img/structure/B12638923.png)
